molecular formula C13H14ClF3O2 B1328085 6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane CAS No. 898761-42-7

6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane

Cat. No.: B1328085
CAS No.: 898761-42-7
M. Wt: 294.69 g/mol
InChI Key: OCTKIQXDUFIDAY-UHFFFAOYSA-N
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Description

6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, a trifluoromethoxyphenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethoxybenzene and 6-chlorohexanone.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the starting materials and facilitate the nucleophilic substitution reaction.

    Catalysts: Catalysts like palladium or copper may be employed to enhance the reaction rate and yield.

    Solvents: Common solvents used in the synthesis include dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as chromatography or recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Amines, thiols, and other substituted derivatives.

Scientific Research Applications

6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

  • 6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane
  • 6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxobutane
  • 6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopropane

Comparison: 6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane is unique due to its specific chain length and functional group arrangement, which influence its reactivity and applications. Compared to its shorter-chain analogs, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological activities.

Properties

IUPAC Name

6-chloro-1-[2-(trifluoromethoxy)phenyl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3O2/c14-9-5-1-2-7-11(18)10-6-3-4-8-12(10)19-13(15,16)17/h3-4,6,8H,1-2,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTKIQXDUFIDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645164
Record name 6-Chloro-1-[2-(trifluoromethoxy)phenyl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-42-7
Record name 6-Chloro-1-[2-(trifluoromethoxy)phenyl]-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-[2-(trifluoromethoxy)phenyl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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